4-methoxy-4-oxobutanethioic S-acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
69077-18-5 |
|---|---|
Molecular Formula |
C5H8O3S |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
4-methoxy-4-oxobutanethioic S-acid |
InChI |
InChI=1S/C5H8O3S/c1-8-4(6)2-3-5(7)9/h2-3H2,1H3,(H,7,9) |
InChI Key |
KSRNZAZMLSKGGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)S |
Origin of Product |
United States |
Synthetic Strategies for 4 Methoxy 4 Oxobutanethioic S Acid
Established Synthetic Pathways for 4-Methoxy-4-oxobutanethioic S-acid
The synthesis of this compound primarily relies on the conversion of its corresponding carboxylic acid, 4-methoxy-4-oxobutanoic acid. Two principal methods are established for this transformation.
The first is a two-step process that begins with the activation of the carboxylic acid to an acid chloride. This is commonly achieved using thionyl chloride (SOCl₂), which converts the hydroxyl group into a more reactive acyl chlorosulfite intermediate. libretexts.org This intermediate readily undergoes nucleophilic acyl substitution by a chloride ion, also generated in the reaction, to yield the acid chloride. masterorganicchemistry.com The subsequent reaction of the acid chloride with a hydrosulfide (B80085) salt, such as potassium hydrosulfide (KSH), displaces the chloride to form the desired thioic S-acid. wikipedia.org
The second established method involves the direct thionation of the carboxylic acid using Lawesson's Reagent (LR), which is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. nih.govnih.gov This reagent is a powerful thionating agent for various carbonyl compounds. wikipedia.org The reaction of a carboxylic acid with Lawesson's Reagent, often facilitated by microwave irradiation, provides a one-step protocol to the corresponding thioic S-acid. nih.govresearchgate.net This method is noted for its practicality and good chemoselectivity, tolerating a range of functional groups. nih.gov
| Method | Reagents | Key Features |
| Acid Chloride Formation & Thiolysis | 1. Thionyl chloride (SOCl₂) 2. Potassium hydrosulfide (KSH) | Two-step process, versatile, common laboratory method. |
| Direct Thionation | Lawesson's Reagent (LR) | One-step protocol, often requires microwave irradiation for efficiency, good chemoselectivity. nih.gov |
Development of Novel and Efficient Synthetic Methodologies
Recent research has focused on developing more efficient and milder conditions for the synthesis of thioic acids and their derivatives. While not all have been explicitly applied to this compound, they represent the forefront of synthetic strategy.
Photocatalysis has emerged as a powerful tool. One method describes the direct conversion of carboxylic acids to thiols through acridine (B1665455) photocatalysis, using a thionocarbonate reagent that facilitates both radical trapping and catalyst regeneration. nih.govrsc.org While the end product is a thiol, this radical-based approach signifies a departure from traditional ionic pathways.
Coupling reagents, commonly used in peptide synthesis, have also been adapted for thioester formation, which is closely related to thioic acid synthesis. For instance, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) has been shown to be an effective coupling reagent for the reaction of carboxylic acids with thiols to produce thioesters under mild, room-temperature conditions. semanticscholar.org Another novel approach employs a pyridine-borane complex as a metal-free catalyst for the direct conversion of carboxylic acids to thioesters. rsc.org These methods offer high efficiency and functional group tolerance.
A nickel-catalyzed metathesis reaction between carboxylic acids and thioacetates has also been developed, providing a step-economical route to thioesters with operational simplicity. organic-chemistry.org
Asymmetric Synthesis and Chiral Control in this compound Production
The molecule this compound is achiral. However, the introduction of a stereocenter, for instance at the 2- or 3-position of the butanethioic acid backbone, would necessitate asymmetric synthesis to control the stereochemistry. The synthesis of chiral thioic acids is an area of significant interest, particularly in the context of peptide and natural product synthesis.
The direct conversion of chiral carboxylic acids to thioic acids using reagents like Lawesson's Reagent can be problematic, as preliminary studies have shown that epimerization at the α-carbon can occur. nih.gov This limits its application for preparing enantiomerically pure peptidic thioacids.
General strategies for asymmetric synthesis often involve the use of chiral auxiliaries or chiral catalysts. youtube.com For example, chiral Ni(II) complexes of Schiff bases are used for the asymmetric synthesis of various amino acids. nih.gov In the broader context of sulfur-containing chiral molecules, chiral thioureas, often derived from amino acids, have been extensively used as organocatalysts in a variety of asymmetric transformations, including Michael additions and aldol (B89426) reactions. nih.gov While no specific methods for the asymmetric synthesis of a chiral derivative of this compound have been reported, these established principles of asymmetric catalysis would be the starting point for such an endeavor.
Mechanistic Studies of this compound Formation Reactions
The mechanisms of the established synthetic pathways for converting carboxylic acids to thioic S-acids are well-understood.
In the thionyl chloride method, the reaction initiates with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of SOCl₂. libretexts.orgyoutube.com This is followed by the expulsion of a chloride ion and a proton transfer to form an acyl chlorosulfite intermediate. This intermediate is highly reactive, and the chloride ion, acting as a nucleophile, attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.org The collapse of the tetrahedral intermediate expels the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion, yielding the acid chloride. masterorganicchemistry.com The subsequent reaction with a hydrosulfide anion (SH⁻) is a standard nucleophilic acyl substitution on the acid chloride. chemistrysteps.com
The mechanism of thionation by Lawesson's Reagent (LR) is distinct. In solution, LR is in equilibrium with a reactive dithiophosphine ylide. organic-chemistry.org This ylide reacts with the carbonyl group of the carboxylic acid to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov The driving force for the reaction is the subsequent cycloreversion of this intermediate, which is analogous to a portion of the Wittig reaction mechanism. organic-chemistry.org This step results in the formation of a very stable phosphorus-oxygen double bond, liberating the desired thiocarbonyl compound, in this case, the thioic S-acid. researchgate.net
Simplified Mechanism of Lawesson's Reagent with a Carboxylic Acid
This represents a simplified overview of a complex reaction mechanism.
Green Chemistry Principles in the Synthesis of Thioic S-acids
The principles of green chemistry are increasingly being applied to the synthesis of thioic S-acids to reduce environmental impact and improve safety.
A key development is the use of microwave-assisted synthesis, particularly in reactions involving Lawesson's Reagent. Microwave heating can dramatically reduce reaction times from hours to minutes and can lead to higher yields and cleaner reactions compared to conventional heating. nih.govnih.gov
Photocatalytic methods, which utilize visible light as a sustainable energy source, represent another green approach. nih.govorganic-chemistry.org These reactions can often be performed under mild conditions, reducing the need for high temperatures and harsh reagents.
The choice of solvents and reagents is also critical. Green chemistry encourages the use of less hazardous solvents. For example, some modern photocatalytic syntheses of thioesters are performed in greener solvents like ethyl acetate (B1210297). nih.gov There is also a drive to replace toxic and hazardous reagents. For instance, developing alternatives to the use of highly toxic and foul-smelling hydrogen sulfide (B99878) (H₂S) is a significant goal. nih.gov Some newer protocols for thioester synthesis are notable for using odorless disulfide compounds as the sulfur source. organic-chemistry.org Furthermore, the development of catalytic methods, such as those using pyridine-borane complexes or nickel catalysts, aligns with the green chemistry principle of catalysis, which minimizes waste by using small amounts of a substance to accelerate a reaction. rsc.orgorganic-chemistry.org
Mechanistic Investigations of 4 Methoxy 4 Oxobutanethioic S Acid Reactivity
Nucleophilic and Electrophilic Reactivity of the Thioester Moiety
The thioester functional group is a potent electrophile, a characteristic that defines much of the reactivity of 4-methoxy-4-oxobutanethioic S-acid. The carbonyl carbon of the thioester is significantly more susceptible to nucleophilic attack than the analogous carbon in an oxygen ester. This heightened reactivity stems from two primary electronic factors.
First, the resonance stabilization of the thioester group is less effective than in an oxygen ester. This is due to the poor orbital overlap between the 3p orbital of the sulfur atom and the 2p orbital of the carbonyl carbon. stackexchange.comstackexchange.comechemi.com This diminished resonance results in a greater partial positive charge on the carbonyl carbon, rendering it more electrophilic. stackexchange.comechemi.com Consequently, thioesters are generally considered to be as reactive as ketones toward nucleophiles. stackexchange.com
The thioester moiety shows selective reactivity based on the nature of the attacking nucleophile. While relatively stable towards hydrolysis by hard nucleophiles like water at neutral pH, it is highly reactive towards softer nucleophiles such as thiolates. nih.govresearchgate.net This differential reactivity is fundamental to many biological and synthetic transformations involving thioesters, such as transthioesterification reactions, which are crucial in processes like native chemical ligation and the function of coenzyme A. nih.govlibretexts.org
Role of the Carbonyl and Methoxy (B1213986) Groups in Reaction Mechanisms
The functionality of this compound is dictated by the specific roles of its carbonyl and methoxy groups. The thioester carbonyl, as established, is the primary electrophilic center for acyl transfer reactions. However, the methoxycarbonyl group at the opposite end of the butanedioyl chain is not merely a passive substituent. Its proximity to the thioester allows it to act as an intramolecular participant, drastically influencing the reaction mechanism.
A critical mechanistic pathway available to this molecule is intramolecular cyclization. The carboxylate that would be formed upon deprotonation of the corresponding free acid can attack the electrophilic thioester carbonyl. In the case of this compound, a similar intramolecular reaction can be envisaged, potentially involving the ester carbonyl oxygen, though the most significant pathway analogous to related biological molecules involves the free carboxylic acid end. For its close relative, succinyl-CoA, which features a free terminal carboxylate, this intramolecular attack leads to the formation of a highly reactive succinic anhydride (B1165640) intermediate. researchgate.net This anhydride is then rapidly hydrolyzed or attacked by other nucleophiles. Given that this compound shares the same four-carbon succinyl backbone, it is plausible that under conditions where the methyl ester might be hydrolyzed to the free acid, a similar anhydride-mediated pathway would dominate its reactivity, leading to rapid decomposition or reaction. researchgate.net
The methoxy group itself makes the ester less reactive to nucleophilic attack than the thioester, meaning reactions will selectively occur at the thioester site. The electron-withdrawing nature of the methoxycarbonyl group also influences the acidity of the thioacid proton, as discussed in the following section.
Acid-Base Properties and Their Influence on Reaction Pathways
The primary acidic site in this compound is the proton on the sulfur atom, classifying the molecule as a thioacid. Thioacids are generally more acidic than their corresponding carboxylic acids. masterorganicchemistry.com The acidity of this S-H bond is further enhanced by the inductive electron-withdrawing effect of the methoxycarbonyl group located four carbons away. libretexts.org
The acid dissociation constant (pKa) of this thioacid proton is crucial as it determines the molecule's ionization state at a given pH. While direct experimental data for this specific molecule is not available, we can estimate its pKa by comparing it to related compounds. The first pKa of succinic acid is 4.21. wikipedia.org The presence of the electron-withdrawing ester group is expected to lower this value. For instance, the pKa of a similar but non-thio-containing compound, 4-methoxy-3,3-dimethyl-4-oxobutanoic acid, is predicted to be around 3.8. Therefore, the pKa of the thioacid is expected to be significantly acidic.
| Compound | pKa1 | pKa2 | Reference |
|---|---|---|---|
| Acetic Acid | 4.76 | - | General Chemistry |
| Succinic Acid | 4.21 | 5.41 | wikipedia.org |
| Malonic Acid | 2.85 | 5.05 | wikipedia.org |
| 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid (Predicted) | ~3.8 | - |
The protonation state profoundly influences the reaction pathways. In its protonated (thioacid) form, the molecule can act as a proton donor. Upon deprotonation to the thiolate, its character changes dramatically. The thiolate anion is a significantly more potent nucleophile than the neutral thioacid and can participate in reactions such as S-alkylation or Michael additions. masterorganicchemistry.com Therefore, pH control is a critical factor in directing the reactivity of this compound.
Radical Chemistry and Photochemical Transformations of this compound
Beyond ionic reaction pathways, the thioester moiety can participate in radical and photochemical transformations. Thioesters are known precursors for the generation of acyl radicals under specific conditions. rsc.org Photoredox catalysis, for example, can be employed for the indirect generation of acyl radicals from stable thioesters, which can then undergo various inter- and intramolecular reactions. rsc.org
Furthermore, photochemical methods exist for the synthesis of thioesters that proceed via radical intermediates. researchgate.netnih.govcbs.dk These processes often involve the single-electron transfer activation of precursor molecules, highlighting the accessibility of radical pathways. The C-S bond in the thioester is susceptible to homolytic cleavage under thermal or photochemical induction. The resulting radicals could initiate polymerization reactions or other radical-mediated transformations. For instance, thionolactones, which are cyclic thioesters, have been used in radical ring-opening polymerization to create polymers with thioester backbones. nih.gov This suggests that this compound could potentially be used as a chain transfer agent or monomer in radical polymerizations under appropriate conditions.
Reaction Kinetics and Thermodynamics for Key Transformations
The thermodynamics of thioester reactions are well-established. The hydrolysis of a thioester is a thermodynamically favorable process, with a standard free energy of hydrolysis (ΔG°') of approximately -7.5 kcal/mol (-31.4 kJ/mol). stackexchange.comechemi.com This is significantly more exergonic than the hydrolysis of an oxygen ester (ΔG°' ≈ -5 kcal/mol), underscoring the "high-energy" nature of the thioester bond that makes it an effective acyl group carrier in biochemical systems. stackexchange.comlibretexts.org
The kinetics of transformations involving this compound would be highly dependent on the reaction conditions and the specific mechanistic pathway followed. For simple nucleophilic attack, the rates are generally high due to the electrophilicity of the thioester.
However, if the reaction proceeds via the intramolecular anhydride intermediate, as discussed for succinyl-CoA, the kinetics can be dramatically accelerated. researchgate.net A study on thioester mimics of succinyl-CoA provides compelling kinetic data. A mimic capable of forming the succinyl anhydride intermediate (T4) hydrolyzed with a half-life of approximately 16 minutes. In stark contrast, a mimic where the carboxylate was masked as a tert-butyl ester (T5), preventing anhydride formation, had a half-life of about 18 days. researchgate.net This represents a rate enhancement of over 1600-fold, highlighting the powerful effect of intramolecular catalysis.
| Compound | Description | Half-life (t½) at pH 7 | Key Feature | Reference |
|---|---|---|---|---|
| Thioester Mimic (T4) | Succinyl-CoA mimic with free carboxylate | ~16 minutes | Can form succinyl anhydride intermediate | researchgate.net |
| Thioester Mimic (T5) | Succinyl-CoA mimic with carboxylate masked as t-butyl ester | ~18 days | Cannot form anhydride intermediate | researchgate.net |
These findings strongly suggest that the reaction kinetics for this compound would be exceptionally sensitive to any conditions that promote the formation of a succinic anhydride intermediate.
Theoretical and Computational Studies of 4 Methoxy 4 Oxobutanethioic S Acid
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, offering a detailed view of its electronic landscape. For 4-methoxy-4-oxobutanethioic S-acid, methods like Density Functional Theory (DFT) can provide a robust description of its electronic structure and the nature of its chemical bonds.
The electronic distribution in this compound is significantly influenced by the presence of two distinct carbonyl groups: one in the methoxycarbonyl moiety and the other in the S-methyl thioester group. The electron-withdrawing nature of the oxygen and sulfur atoms leads to a notable polarization of the C=O and C-S bonds. Based on studies of simpler thioesters like S-methyl thioacetate (B1230152), the sulfur atom in the thioester group is expected to possess a partial positive charge, contributing to the electrophilic character of the adjacent carbonyl carbon.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. In this compound, the HOMO is anticipated to be localized primarily on the sulfur atom and the non-bonding oxygen orbitals of the ester group, indicating these sites are prone to electrophilic attack. Conversely, the LUMO is expected to be centered on the antibonding π* orbitals of the two carbonyl groups, making them susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Studies on related small esters and thioesters suggest this gap would be significant, implying a relatively stable molecule under standard conditions. nih.govacs.org
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value/Description | Basis of Prediction |
| Partial Charge on Thioester Sulfur | Slightly Positive | Analogy with S-methyl thioacetate |
| Partial Charge on Ester Oxygen | Negative | General principles of ester chemistry |
| HOMO Localization | Sulfur lone pairs, Ester oxygen lone pairs | Analogy with thioesters and esters |
| LUMO Localization | π* orbitals of carbonyl groups | Analogy with thioesters and esters |
| HOMO-LUMO Energy Gap | ~10 eV | Based on calculations for 3-hydroxybutanoic acid conformers nih.govacs.org |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the butane (B89635) chain in this compound allows for a multitude of possible conformations. Understanding the relative energies of these conformers is essential for predicting the molecule's predominant shape and its interaction with other molecules. Conformational analysis can be performed by systematically rotating the dihedral angles of the single bonds and calculating the corresponding potential energy, thereby generating a potential energy surface (PES).
For the thioester group, studies on S-methyl thioacetate have shown that the syn conformation (where the C=O double bond is syn with respect to the S-CH3 single bond) is generally more stable than the anti conformation. researchgate.net A similar preference is expected for the S-methyl thioester moiety in this compound. The rotational barrier between these conformers provides insight into the rigidity of this part of the molecule.
Table 2: Predicted Stable Conformations and Rotational Barriers for Key Dihedral Angles in this compound
| Dihedral Angle | Predicted Stable Conformation(s) | Predicted Rotational Barrier (kcal/mol) | Basis of Prediction |
| O=C-S-CH3 | syn | High (several kcal/mol) | Gas-phase studies of S-methyl thioacetate researchgate.net |
| C-C-C-C backbone | Staggered (anti or gauche) | Low (2-5 kcal/mol) | General principles of alkane conformational analysis |
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular dynamics (MD) simulations offer a powerful tool to study the behavior of molecules in a condensed phase, such as in a solvent, over time. For this compound, MD simulations can reveal crucial information about its solvation, conformational dynamics in solution, and interactions with solvent molecules.
In an aqueous environment, the polar ester and thioester groups of this compound are expected to form hydrogen bonds with water molecules. acs.orgnih.govacs.org MD simulations of methyl acetate (B1210297) in water have shown that the carbonyl oxygen acts as a hydrogen bond acceptor, with a dynamic equilibrium between species bonded to one or two water molecules. acs.orgnih.govacs.org A similar behavior is anticipated for both carbonyl groups in the target molecule. The sulfur atom of the thioester, being less electronegative than oxygen, is a weaker hydrogen bond acceptor. The aliphatic chain, being hydrophobic, will tend to minimize its contact with water.
MD simulations can also provide insights into the dynamics of the molecule, such as the timescale of conformational changes and the lifetime of hydrogen bonds with the solvent. The flexibility of the molecule in solution will be influenced by the balance between intramolecular forces and interactions with the surrounding solvent molecules.
Table 3: Predicted Solvation Properties of this compound in Water from MD Simulations of Analogous Compounds
| Property | Predicted Behavior | Basis of Prediction |
| Hydrogen Bonding Sites | Carbonyl oxygens (strong acceptors) | MD simulations of methyl acetate in water acs.orgnih.govacs.org |
| Solvation of Aliphatic Chain | Hydrophobic effect, leading to reduced solvent contact | General principles of hydrophobic solvation |
| Conformational Dynamics | Flexible, with rapid interconversion between low-energy conformers | MD simulations of flexible molecules in solution |
Computational Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis, Mass Spectrometry fragmentation)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can provide reliable predictions of 1H and 13C NMR spectra. nih.govresearchgate.net For this compound, the protons and carbons closest to the electron-withdrawing ester and thioester groups are expected to have higher chemical shifts (downfield). The methylene (B1212753) protons in the backbone would likely appear as complex multiplets due to spin-spin coupling.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The most prominent features in the predicted IR spectrum of this compound would be the strong C=O stretching vibrations for both the ester and thioester groups. These would likely appear at slightly different frequencies, allowing for their distinction. The C-S and C-O stretching vibrations would also be present at lower frequencies.
UV-Vis Spectroscopy: The UV-Vis spectrum is determined by electronic transitions. Thioesters and esters typically exhibit n→π* transitions associated with the carbonyl groups. These are generally weak absorptions and would be expected in the ultraviolet region for this compound.
Mass Spectrometry Fragmentation: Computational tools can predict the fragmentation patterns of a molecule in a mass spectrometer. nih.govarxiv.orgacdlabs.com For this compound, common fragmentation pathways would likely involve the cleavage of the C-S bond, loss of the methoxy (B1213986) group, and McLafferty-type rearrangements involving the carbonyl groups.
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Key Features | Basis of Prediction |
| 1H NMR | Downfield shifts for protons near C=O groups; complex multiplets for backbone protons. | General principles and computational NMR prediction methods nih.gov |
| 13C NMR | Downfield shifts for carbonyl carbons and adjacent carbons. | Computational prediction methods for similar functional groups researchgate.net |
| IR | Strong C=O stretching bands for ester and thioester; C-S and C-O stretching bands. | Vibrational analysis of analogous molecules |
| Mass Spec. | Fragmentation at C-S bond, loss of -OCH3, McLafferty rearrangements. | Known fragmentation patterns of esters and thioesters miamioh.edu |
Structure-Activity Relationship (SAR) and Cheminformatics Studies of Thioester Analogs
While specific biological activities of this compound are not established, we can use Structure-Activity Relationship (SAR) and cheminformatics principles to hypothesize about the effects of structural modifications on potential activities. These approaches are widely used in drug discovery and materials science to correlate chemical structure with function. nih.govresearchgate.net
For a library of analogs of this compound, SAR studies could explore how changes in the length of the alkyl chain, the nature of the S-substituent, and modifications to the ester group affect a given property. For instance, increasing the length of the alkyl chain could enhance lipophilicity, which might influence membrane permeability. Altering the S-substituent from a methyl group to a larger or more electron-withdrawing group would modulate the reactivity of the thioester.
Cheminformatics tools can be employed to analyze the chemical space of a virtual library of thioester analogs. nih.govresearchgate.net Descriptors such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area can be calculated to assess the "drug-likeness" or other desirable properties of the analogs. This type of analysis can guide the synthesis of new compounds with optimized properties.
Table 5: Hypothetical SAR and Cheminformatics Insights for Analogs of this compound
| Structural Modification | Predicted Effect on Properties | Rationale/Basis |
| Increase alkyl chain length | Increased lipophilicity, potential for altered biological interactions. | General principles of medicinal chemistry. |
| Change S-substituent | Altered thioester reactivity and steric profile. | Electronic and steric effects of substituents. |
| Modify ester group | Changes in polarity, solubility, and metabolic stability. | Known influence of ester modifications on pharmacokinetic properties. |
| Introduce unsaturation | Increased rigidity, potential for new interactions. | Conformational effects of double/triple bonds. |
Applications of 4 Methoxy 4 Oxobutanethioic S Acid in Organic Synthesis
Utility as a Versatile Building Block for Complex Molecules
Role in Acyl Transfer Reactions and Protecting Group Chemistry
The role of thioesters in acyl transfer reactions is a fundamental concept in organic chemistry. chemrxiv.org They can act as efficient acylating agents. However, specific studies detailing the application of 4-methoxy-4-oxobutanethioic S-acid in this capacity or as a protecting group are not documented. Protecting groups are temporary modifications of functional groups to prevent them from reacting during a chemical transformation. organic-chemistry.orgwikipedia.org
Application in the Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, is a significant area of organic chemistry. nih.gov While various sulfur-containing reagents are utilized in the creation of these rings, the specific involvement of this compound in such syntheses is not described in the available literature.
Use in Polymer Chemistry and Material Functionalization
Thioester-containing molecules can be incorporated into polymers to introduce specific functionalities or to create novel materials. However, there is no specific information on the use of this compound in polymer chemistry or for the functionalization of materials.
Catalytic Applications and Ligand Design with Thioester Moieties
The sulfur atom in thioesters can coordinate to metal centers, making them potentially useful as ligands in catalysis. nih.gov Research into the catalytic hydrogenation of thioesters has been reported, highlighting the development of ruthenium-based catalysts for this transformation. acs.orgnih.govnih.gov These studies demonstrate the ongoing interest in the catalytic applications of the thioester functional group. acs.orgnih.govnih.gov However, specific research on designing ligands or catalysts based on the this compound structure is not available.
Exploration in Biological Systems and Biochemical Pathways Non Clinical Focus
In vitro Studies on Enzyme Substrate Specificity for Thioester Hydrolysis
The hydrolysis of the thioester bond in 4-methoxy-4-oxobutanethioic S-acid is a critical aspect of its biochemical activity. Enzymes that typically act on acyl-CoA thioesters are the primary candidates for catalyzing this reaction. Thioesterases, a class of enzymes responsible for cleaving thioester bonds, are essential for releasing the acyl group and coenzyme A (CoA), a process vital for metabolic regulation. fiveable.mehmdb.ca
Studies on succinyl-CoA synthetase (SCS), an enzyme that interconverts succinyl-CoA and succinate (B1194679), have demonstrated a high degree of specificity for its natural substrate. nih.govnih.gov While SCS primarily catalyzes the synthesis or hydrolysis of succinyl-CoA coupled with nucleotide phosphorylation, its active site is finely tuned to the structure of succinate. nih.gov The introduction of a methoxy (B1213986) group, as in this compound, would likely alter the binding affinity and catalytic efficiency of SCS. The bulky methoxy group could present steric hindrance within the enzyme's active site, potentially reducing its efficiency as a substrate compared to succinyl-CoA.
Similarly, succinyl-CoA reductase (SucD), an enzyme that reduces succinyl-CoA to succinic semialdehyde, exhibits a degree of substrate promiscuity, although it is most efficient with its native substrate. acs.org Research on Clostridium kluyverii SucD showed that while it has minimal activity with most other CoA esters, it does exhibit some side activity. acs.org It is plausible that this compound could act as a substrate for SucD, albeit likely with a lower catalytic efficiency than succinyl-CoA.
The table below summarizes the kinetic parameters of succinyl-CoA synthetase with its primary substrate, providing a baseline for comparison.
| Enzyme | Substrate | Vmax (μmol min⁻¹ mg⁻¹) | Km (mM) | Reference |
| Succinyl-CoA Synthetase (Am) | Succinate | 9.85 ± 0.14 | 0.143 ± 0.001 | nih.gov |
| Succinyl-CoA Synthetase (Am) | 3-Sulfinopropionate | 0.12 ± 0.01 | 0.818 ± 0.046 | nih.gov |
Interactions of this compound with Biological Macromolecules
The interaction of this compound with proteins is largely dictated by the succinyl-CoA binding domains of various enzymes. Succinylation, a post-translational modification where a succinyl group is transferred from succinyl-CoA to a lysine (B10760008) residue on a protein, is a key regulatory mechanism in metabolism. frontiersin.orgnih.gov This process can alter the activity, stability, and subcellular localization of proteins. frontiersin.orgnih.gov Given its structural similarity, this compound could potentially act as a donor for a "methoxy-succinyl" group, leading to a novel type of protein modification. However, the efficiency of this transfer would depend on the specificity of the succinyltransferase enzymes.
The binding of succinyl-CoA to enzymes like 3-hydroxy-3-methylglutaryl-CoA synthase is known to cause inactivation through succinylation of an active-site cysteine residue. nih.gov It is conceivable that this compound could interact with similar enzymes, potentially acting as a competitive inhibitor or an alternative substrate for modification.
Information regarding the direct interaction of thioesters like this compound with lipids is scarce. However, thioesters are central to fatty acid metabolism, where they serve as activated acyl carriers. libretexts.org While a direct interaction with lipid bilayers is not well-documented, the metabolic products resulting from the hydrolysis of this thioester could influence lipid metabolism.
Mechanistic Insights into Biochemical Transformations Involving Thioesters
The reactivity of the thioester bond is central to the biochemical transformations of this compound. Thioester hydrolysis is a thermodynamically favorable nucleophilic addition-elimination reaction where a water molecule attacks the electrophilic carbonyl carbon of the thioester. fiveable.melibretexts.org This process results in the formation of a tetrahedral intermediate which then collapses, releasing the thiol and a carboxylic acid. fiveable.me Enzymes significantly lower the activation energy for this reaction. fiveable.me
In biological systems, the acyl group of a thioester can be transferred to other nucleophiles besides water, such as the hydroxyl group of glycerol (B35011) in the synthesis of triacylglycerols. libretexts.org A common enzymatic strategy involves a transthioesterification reaction, where the acyl group is first transferred to a cysteine residue in the enzyme's active site before being transferred to the final acceptor molecule. libretexts.org This mechanism is observed in enzymes like monoacylglycerol acyltransferase. libretexts.org It is highly probable that this compound would undergo similar enzymatic transformations.
Bio-conjugation and Labeling Strategies Utilizing the Thioester Linkage
The thioester linkage is a valuable tool in bioconjugation and chemical biology for the synthesis of peptides and proteins. wikipedia.orgnih.gov Native chemical ligation (NCL) is a prominent technique that utilizes the reaction between a C-terminal thioester and an N-terminal cysteine to form a native peptide bond. nih.govnih.gov
Theoretically, this compound could be employed in such bioconjugation strategies. It could be used to introduce a methoxy-succinyl moiety onto a protein or peptide containing an N-terminal cysteine. This could serve as a method for site-specific modification and labeling of biomolecules, enabling the study of their function and localization.
Furthermore, the thiol group released upon hydrolysis of the thioester can be targeted for conjugation. Thiol-reactive reagents, such as maleimides, are commonly used to attach probes or other molecules to sulfhydryl groups. uniprot.org This provides another avenue for labeling strategies involving the metabolic products of this compound.
In silico Prediction of Biological Target Interactions for Thioic S-acid Derivatives
Predicting the biological targets of novel compounds is a crucial step in understanding their potential biological activities. In silico methods, such as inverse docking and molecular docking simulations, are powerful tools for this purpose. nih.govresearchgate.net These computational approaches can screen large databases of protein structures to identify potential binding partners for a given ligand. researchgate.net
For a derivative like this compound, in silico studies would likely begin by identifying known proteins that bind to succinyl-CoA. These proteins would then serve as primary targets for molecular docking simulations to predict the binding affinity and mode of interaction of the methoxy derivative. Such studies could reveal whether the compound is likely to act as a substrate, an inhibitor, or an allosteric modulator.
The PASS (Prediction of Activity Spectra for Substances) online service is another tool that can predict a wide range of biological activities based on the structure of a compound. researchgate.net By inputting the structure of this compound, one could generate a profile of its probable biological effects, guiding further experimental validation.
The table below outlines common in silico approaches for target prediction.
| In Silico Method | Description | Potential Application for this compound |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. It estimates the binding affinity and identifies key interactions. | Docking against known succinyl-CoA binding proteins (e.g., SCS, SucD) to assess binding affinity and compare it to the natural substrate. |
| Inverse Docking | Screens a library of protein structures to identify potential targets for a given ligand. | Identification of novel, off-target proteins that may interact with this compound, suggesting new biological roles. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups of a molecule that are responsible for its biological activity. | Developing a pharmacophore model based on known succinyl-CoA inhibitors to design more potent derivatives or to screen for other compounds with similar activity. |
| PASS Prediction | Predicts the biological activity spectrum of a compound based on its structural formula. | Generating a broad overview of the potential biological and pharmacological effects of this compound to guide experimental studies. researchgate.net |
Advanced Analytical Methodologies for 4 Methoxy 4 Oxobutanethioic S Acid
High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-methoxy-4-oxobutanethioic S-acid in solution. Both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, allowing for the unambiguous assignment of the chemical structure.
In a typical ¹H NMR spectrum of this compound, the methylene (B1212753) protons adjacent to the carbonyl group and the thioacid group would appear as distinct multiplets. The protons of the methyl ester group would be observed as a sharp singlet. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent functional groups.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbons of the ester and thioacid groups would resonate at characteristic downfield positions.
Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, confirming the structural assignment. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide insights into the through-space proximity of protons, which is invaluable for determining the preferred conformation of the molecule in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | ~3.7 | ~52 |
| -CH₂-C(O)O- | ~2.7 | ~29 |
| -CH₂-C(O)S- | ~3.1 | ~38 |
| C(O)OCH₃ | - | ~173 |
| C(O)SH | ~4.5 (broad) | ~195 |
Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
Mass Spectrometry Techniques for Molecular Structure Elucidation and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity and identifying potential impurities.
For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to generate the molecular ion without significant fragmentation. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₅H₈O₃S).
Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. The fragmentation of this compound would likely involve the loss of small neutral molecules such as H₂S, CO, or CH₃OH, providing further structural confirmation. This technique is also highly sensitive for the detection and identification of impurities, even at trace levels.
Chromatographic Separations (e.g., HPLC, GC) for Purity and Mixture Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures or complex matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of this non-volatile and thermally labile compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acidic modifier, would be suitable for its separation. Detection can be achieved using a UV detector, as the carbonyl and thioacid functional groups exhibit UV absorbance.
Gas Chromatography (GC) could also be employed, but would likely require derivatization of the acidic proton of the thioacid group to increase its volatility and thermal stability. Derivatization to a more stable ester or silyl (B83357) ether would allow for separation on a variety of capillary columns. A Flame Ionization Detector (FID) or a Mass Spectrometer (as in GC-MS) could be used for detection.
The purity of a sample can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound would show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹. The C=O stretching of the thioacid group would be expected at a lower frequency, around 1650-1700 cm⁻¹, due to the influence of the sulfur atom. The S-H stretching vibration would appear as a weak to medium band in the region of 2550-2600 cm⁻¹. The C-O stretching of the ester and the C-S stretching vibrations would also be present at their characteristic frequencies.
Raman spectroscopy, which is sensitive to the polarizability of bonds, would provide complementary information. The C=S bond, if present due to tautomerism, would give a strong Raman signal.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1730 - 1750 |
| Thioacid C=O | Stretch | 1650 - 1700 |
| S-H | Stretch | 2550 - 2600 |
| C-O (Ester) | Stretch | 1000 - 1300 |
| C-S | Stretch | 600 - 800 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information.
The resulting crystal structure would reveal accurate bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry in the solid state. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the thioacid proton and the carbonyl oxygen atoms, which dictate the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the solid material.
Future Research Directions and Emerging Avenues for 4 Methoxy 4 Oxobutanethioic S Acid
Design and Synthesis of Advanced 4-Methoxy-4-oxobutanethioic S-acid Derivatives with Tunable Reactivity
The presence of two distinct reactive sites in this compound—the thioic S-acid and the methyl ester—provides a versatile platform for creating a library of derivatives with finely tuned reactivity. Future research will likely focus on the systematic modification of the compound's backbone and functional groups to modulate its electronic and steric properties.
The thioic S-acid moiety is a potent nucleophile and can participate in various coupling reactions. Its reactivity can be modulated by introducing electron-withdrawing or electron-donating groups on the aliphatic chain. For instance, the introduction of fluorine atoms could enhance the acidity of the thioic S-acid, making it a better leaving group in certain reactions. Conversely, the incorporation of alkyl groups could increase its nucleophilicity.
The methyl ester group offers another handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, such as amides, esters, and acid chlorides. This would lead to a diverse set of derivatives with tailored properties for specific applications.
| Derivative | Modification | Predicted Change in Reactivity | Potential Application |
| 2-Fluoro-4-methoxy-4-oxobutanethioic S-acid | Introduction of a fluorine atom at the C2 position | Increased acidity of the thioic S-acid | More efficient coupling reactions |
| 3-Methyl-4-methoxy-4-oxobutanethioic S-acid | Introduction of a methyl group at the C3 position | Increased nucleophilicity of the thioic S-acid | Enhanced reactivity in Michael additions |
| 4-Hydroxy-4-oxobutanethioic S-acid | Hydrolysis of the methyl ester to a carboxylic acid | Introduction of a new reactive site for further functionalization | Synthesis of novel polymers and bioconjugates |
| N-Benzyl-4-amino-4-oxobutanethioic S-acid | Conversion of the methyl ester to a benzylamide | Altered solubility and potential for hydrogen bonding | Development of new supramolecular structures |
Integration into Flow Chemistry and Automated Synthesis Platforms
The development of continuous-flow chemical processes has revolutionized the synthesis of fine chemicals and pharmaceuticals by offering enhanced safety, efficiency, and scalability. rsc.orgnyu.edunih.govrsc.org The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms.
A potential continuous-flow synthesis could involve the reaction of a suitable precursor, such as monomethyl succinate (B1194679), with a thionating agent in a heated microreactor. The short reaction times and precise temperature control offered by flow reactors could lead to higher yields and purities compared to traditional batch synthesis. Furthermore, the integration of in-line purification and analysis techniques would enable the real-time optimization of reaction conditions and the direct production of the desired compound with high purity.
Automated synthesis platforms, which combine robotics and computational algorithms, could be employed to rapidly generate a library of this compound derivatives. rsc.orgnyu.edursc.org By systematically varying the starting materials and reaction conditions, these platforms could accelerate the discovery of new derivatives with desired properties.
The table below outlines a hypothetical automated flow synthesis protocol for a library of this compound derivatives.
| Step | Process | Key Parameters | Automation Aspect |
| 1 | Reagent Preparation | Concentration, Solvent | Robotic liquid handling |
| 2 | Reaction | Temperature, Residence Time, Stoichiometry | Automated reactor control |
| 3 | In-line Analysis | HPLC, NMR | Real-time monitoring and feedback loop |
| 4 | Purification | Automated chromatography | Isolation of pure compounds |
| 5 | Characterization | High-throughput screening | Automated analysis of properties |
Exploration in Supramolecular Chemistry and Self-Assembly Processes
The ability of molecules to spontaneously organize into well-defined, non-covalently bonded structures is the foundation of supramolecular chemistry. The unique bifunctional nature of this compound makes it an attractive building block for the construction of novel supramolecular assemblies.
The thioic S-acid group has a strong affinity for noble metal surfaces, such as gold, silver, and copper, and can form self-assembled monolayers (SAMs). northwestern.educonsensus.apprsc.orgresearchgate.net These highly ordered molecular films have a wide range of applications in nanoscience and nanotechnology, including the development of sensors, electronic devices, and biocompatible coatings. The methoxycarbonyl group of this compound could be oriented away from the surface, providing a modifiable interface for further functionalization.
Furthermore, the interplay of hydrogen bonding from the thioic S-acid and dipole-dipole interactions from the ester group could lead to the formation of interesting supramolecular structures in solution or in the solid state. The study of these self-assembly processes could lead to the development of new materials with tunable properties.
| Supramolecular System | Driving Force | Potential Application |
| Self-assembled monolayers on gold surfaces | Thiol-gold interaction | Biosensors, nanoelectronics |
| Hydrogen-bonded networks in the solid state | Hydrogen bonding between thioic S-acid groups | Crystal engineering, new materials |
| Micellar aggregates in solution | Amphiphilic nature of derivatives | Drug delivery, catalysis |
Sustainable and Environmentally Benign Synthesis Approaches for Thioic S-acids
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and employing safer reagents and solvents. nih.gov Future research on this compound should prioritize the development of sustainable and environmentally benign synthesis methods.
One promising approach is the use of photocatalysis, which utilizes visible light as a clean and renewable energy source to drive chemical reactions. nih.gov For example, a photocatalytic method could be developed for the direct conversion of monomethyl succinate to this compound, avoiding the use of harsh and toxic thionating agents.
Another avenue for green synthesis is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. The identification or engineering of an enzyme capable of converting a renewable starting material into this compound would be a significant step towards a truly sustainable synthesis.
The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage.
| Green Synthesis Approach | Key Advantages | Example Reaction |
| Photocatalysis | Use of renewable energy, mild reaction conditions | Visible-light-mediated thionation of monomethyl succinate |
| Biocatalysis | High selectivity, use of renewable feedstocks | Enzymatic conversion of a bio-based precursor |
| One-pot Synthesis | Reduced waste, improved efficiency | Tandem esterification and thionation of succinic acid |
Interdisciplinary Research with Materials Science and Nanotechnology
The unique properties of this compound make it a promising candidate for a wide range of applications in materials science and nanotechnology. nih.govnih.gov Its ability to functionalize metal surfaces and its potential for incorporation into polymers and other materials open up exciting avenues for interdisciplinary research.
In nanotechnology, this compound and its derivatives could be used to functionalize nanoparticles, such as gold or silver nanoparticles, to create new hybrid materials with tailored optical, electronic, and catalytic properties. nih.govnih.gov For example, nanoparticles coated with a self-assembled monolayer of this compound could be used for targeted drug delivery or as sensitive chemical sensors.
In materials science, the incorporation of this compound into polymer backbones could lead to the development of new functional polymers with enhanced properties, such as improved adhesion, thermal stability, or biocompatibility. The thioic S-acid group could also be used to crosslink polymer chains, leading to the formation of novel hydrogels and elastomers.
The exploration of these interdisciplinary applications will require close collaboration between chemists, materials scientists, and nanotechnologists to fully realize the potential of this versatile molecule.
| Interdisciplinary Field | Specific Application | Key Feature of this compound |
| Nanotechnology | Functionalization of gold nanoparticles | Thiol group for surface binding |
| Materials Science | Development of functional polymers | Bifunctional nature for incorporation into polymer chains |
| Biomedical Engineering | Biocompatible coatings for medical implants | Ability to form self-assembled monolayers |
| Catalysis | Heterogeneous catalysts | Anchoring of catalytic species to a support |
Q & A
Q. What safety protocols are critical when handling 4-methoxy-4-oxobutanethioic S-acid in laboratory settings?
- Methodological Answer : Strict adherence to PPE (protective gloves, goggles, lab coats) is essential to avoid dermal/ocular exposure . Use fume hoods or gloveboxes when handling volatile byproducts. Post-experiment waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) can resolve methoxy and thioester functional groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies carbonyl (C=O) and thioester (C-S) stretches. For trace analysis, pre-column derivatization (e.g., using 6-MOQ-EtOCOOSu) enhances sensitivity in HPLC-MS workflows .
Q. How is this compound typically synthesized, and what are common intermediates?
- Methodological Answer : Synthesis often involves thioesterification of 4-methoxy-4-oxobutanoic acid with thiols under acidic catalysis. Key intermediates include activated esters (e.g., succinimidyl esters) or acyl chlorides. Reaction monitoring via TLC or in situ FTIR ensures intermediate stability .
Q. What are the standard storage conditions to preserve the compound’s stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar) to prevent oxidation. Periodic purity checks via HPLC are recommended, as decomposition products (e.g., disulfides or carboxylic acids) may form under prolonged storage .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side reactions like hydrolysis or dimerization?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (0–5°C) reduce thioester hydrolysis .
- Catalyst Screening : Use organocatalysts (e.g., DMAP) to enhance selectivity.
- Solvent Selection : Anhydrous dichloromethane or THF minimizes water-mediated side reactions.
- Purification : Flash chromatography with silica gel or reverse-phase HPLC isolates the target compound from dimers .
Q. What mechanistic insights explain the reactivity of the methoxy and thioester groups in nucleophilic substitution reactions?
- Methodological Answer : The electron-donating methoxy group stabilizes the carbonyl, reducing electrophilicity at the adjacent carbon. In contrast, the thioester’s weaker C-S bond (vs. C-O) enhances susceptibility to nucleophilic attack. Computational studies (DFT) can model transition states to predict regioselectivity in reactions with amines or alcohols .
Q. How do pH variations affect the stability of this compound, and what degradation pathways dominate?
- Methodological Answer :
- Acidic Conditions (pH < 3) : Protonation of the thioester sulfur accelerates hydrolysis to 4-methoxy-4-oxobutanoic acid.
- Alkaline Conditions (pH > 9) : Base-catalyzed cleavage of the thioester yields carboxylate and thiolate ions.
Kinetic studies (UV-Vis monitoring at 240–280 nm) quantify degradation rates, while LC-MS identifies byproducts .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?
- Methodological Answer :
- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines to differentiate target-specific activity from general cytotoxicity.
- Metabolite Profiling : Identify if observed effects arise from the parent compound or metabolites (e.g., hydrolysis products).
- Comparative Studies : Use structural analogs (e.g., 4-(4-Methoxy-phenyl)-4-oxo-butyric acid) to isolate functional group contributions .
Q. What computational strategies predict the compound’s interaction with enzymatic targets like cysteine proteases?
- Methodological Answer : Molecular docking (AutoDock Vina) models thioester binding to catalytic cysteine residues. MD simulations assess binding stability, while QSAR analyses correlate substituent modifications (e.g., methoxy vs. ethoxy) with inhibitory potency. Validate predictions with enzyme inhibition assays (e.g., fluorogenic substrates) .
Q. How can researchers address discrepancies in reported solubility data across solvents?
- Methodological Answer :
- Solvent Polarity Screening : Test solubility in DMSO, acetonitrile, and ethyl acetate to identify polarity-dependent trends.
- Temperature Gradients : Measure solubility at 25°C vs. 40°C to assess enthalpy-driven dissolution.
- Standardized Protocols : Use nephelometry for quantitative precipitation thresholds, ensuring consistency across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
